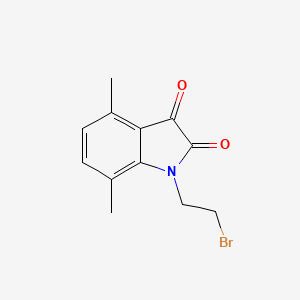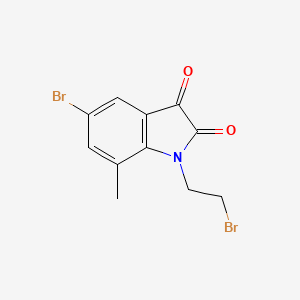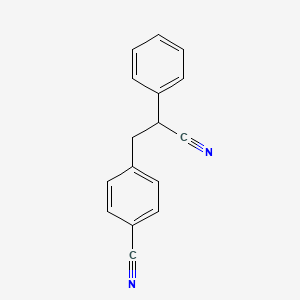![molecular formula C20H20FN3OS B7543644 N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B7543644.png)
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide selectively binds to the active site of BTK and inhibits its enzymatic activity. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of malignant B-cells.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in malignant B-cells and inhibit their proliferation. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical models of B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, one limitation of this compound is its potential toxicity, particularly in the context of long-term treatment.
Orientations Futures
There are several potential future directions for the development and use of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide. These include:
1. Combination therapy: this compound has shown promising results in combination with other anti-cancer agents, such as rituximab. Further studies are needed to determine the optimal combination therapies for different types of B-cell malignancies.
2. Biomarker identification: Biomarkers that predict response to this compound could help identify patients who are most likely to benefit from this therapy.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of B-cell malignancies. Further studies are needed to determine the safety and efficacy of this agent in larger patient populations.
4. Alternative targets: BTK is not the only target in B-cell receptor signaling. Other targets, such as SYK and PI3K, could also be targeted with small molecule inhibitors like this compound.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown potent activity in preclinical models of B-cell malignancies. Further studies are needed to determine its safety and efficacy in clinical trials and to identify optimal combination therapies and biomarkers for patient selection.
Méthodes De Synthèse
The synthesis of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide involves several steps, including the reaction of 4-fluoroaniline with thioamide to form the intermediate 2-(4-fluoroanilino)-1,3-thiazole-4-carboxamide. This intermediate is then reacted with 4-bromoacetophenone to form the final product, this compound.
Applications De Recherche Scientifique
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
Propriétés
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-20(2,3)18(25)22-15-8-4-13(5-9-15)17-12-26-19(24-17)23-16-10-6-14(21)7-11-16/h4-12H,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXXKNBHDPVURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylsulfamoyl)phenyl]-2-(1H-perimidin-2-ylsulfanyl)acetamide](/img/structure/B7543567.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)


![N~1~-(4-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7543618.png)



![4-{4-[5-(2-Chloro-6-fluorobenzyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7543649.png)
![4-(4-{5-[(E)-2-(2-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}phenyl)morpholine](/img/structure/B7543655.png)

